molecular formula C11H15Cl2NO3 B1459192 5-Chloro-2-[2-(dimethylamino)ethoxy]benzoic acid hydrochloride CAS No. 1375473-45-2

5-Chloro-2-[2-(dimethylamino)ethoxy]benzoic acid hydrochloride

Cat. No. B1459192
M. Wt: 280.14 g/mol
InChI Key: UFKOUBWRBFSEKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Chloro-2-[2-(dimethylamino)ethoxy]benzoic acid hydrochloride is a chemical compound with the molecular weight of 280.15 . It is typically in the form of a powder .

Scientific Research Applications

Synthesis of Key Intermediates

5-Chloro-2-[2-(dimethylamino)ethoxy]benzoic acid hydrochloride plays a role as a key intermediate in the synthesis of various compounds. A notable example is its use in the manufacturing process of therapeutic agents, such as SGLT2 inhibitors, which are being studied for diabetes therapy. A study by Zhang et al. (2022) outlines an efficient industrial-scale synthesis process starting from dimethyl terephthalate to produce a key intermediate with significant cost reduction, demonstrating the compound's utility in synthesizing medically relevant molecules (Zhang et al., 2022).

Pharmacological Properties

Another research focus is the pharmacological properties of compounds structurally related to 5-Chloro-2-[2-(dimethylamino)ethoxy]benzoic acid hydrochloride. For example, the compound 403U76, which has a similar structure, was studied for its inhibitory effects on serotonin and noradrenaline reuptake, indicating potential applications in mood disorders and the mechanism of action of such compounds (Ferris et al., 1995).

Chemical Properties and Reactions

Research on similar compounds provides insights into the chemical properties and reactions that could be applicable to 5-Chloro-2-[2-(dimethylamino)ethoxy]benzoic acid hydrochloride. Studies on polymorphs of related compounds, such as 4-(N,N-dimethylamino)benzoic acid, help understand the solid-state characteristics and potential applications in material science and pharmaceutical formulation (Aakeröy et al., 2005).

Anion Recognition and Selectivity

The structural features of related compounds have been utilized in anion recognition, demonstrating high selectivity towards specific anions, which could suggest potential applications in sensing and separation technologies. A study by Hou and Kobiro (2006) on 4-(N,N-dimethylamino)benzoic acid showcases this application, indicating a potential research direction for similar compounds (Hou & Kobiro, 2006).

properties

IUPAC Name

5-chloro-2-[2-(dimethylamino)ethoxy]benzoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClNO3.ClH/c1-13(2)5-6-16-10-4-3-8(12)7-9(10)11(14)15;/h3-4,7H,5-6H2,1-2H3,(H,14,15);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFKOUBWRBFSEKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCOC1=C(C=C(C=C1)Cl)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15Cl2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-2-[2-(dimethylamino)ethoxy]benzoic acid hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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